2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-14-6-2-1-5-12(14)17(20)19-11-13(15-7-3-9-21-15)16-8-4-10-22-16/h1-10,13H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRSMQROQIXYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the side chain: The side chain containing the furan and thiophene rings can be synthesized through a series of reactions including halogenation, Grignard reactions, and cyclization.
Coupling with benzamide: The synthesized side chain is then coupled with a benzamide derivative through a nucleophilic substitution reaction, where the chloro group on the benzamide reacts with the side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the side chain.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified side chains.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and thiophene rings can facilitate binding to these targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their features:
Key Observations:
- Chlorine Position : The 2-chloro substituent (common in ZVT and BAY-460) enhances electrophilicity and may improve target binding compared to 4-chloro analogs ().
- Heterocyclic Moieties: Furan vs. Thiophene: Furan’s oxygen atom may engage in hydrogen bonding, while thiophene’s sulfur enhances lipophilicity and membrane permeability. The dual substitution in the target compound could balance both properties.
- Side Chain Flexibility: The ethyl linker in the target compound allows conformational adaptability, contrasting with rigid triazole or cyanophenyl groups in BAY-460 and ZVT.
Biological Activity
2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound featuring a benzamide core with a chloro substituent and a side chain that includes both furan and thiophene rings. This unique structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 335.83 g/mol. The presence of the furan and thiophene moieties contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN O₂ S |
| Molecular Weight | 335.83 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the side chain : The side chain containing furan and thiophene is synthesized through halogenation, Grignard reactions, and cyclization.
- Coupling with benzamide : The synthesized side chain is coupled with a benzamide derivative via nucleophilic substitution, where the chloro group on the benzamide reacts with the side chain.
Biological Activity
The biological activity of this compound has not been extensively documented in scientific literature, but its structural components suggest several potential activities:
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene rings often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable activities .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The furan and thiophene moieties can participate in π-π interactions and hydrogen bonding, which may influence the binding affinity to these targets .
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amide Bond Formation : React 2-chlorobenzoyl chloride with a primary amine precursor (e.g., 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine) in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
Purification : Use column chromatography (e.g., hexane:EtOAc gradient) to isolate the product. For example, a 50% yield was reported for a structurally similar compound using this method .
Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to ensure absence of unreacted starting materials.
Q. Table 1: Key Synthetic Parameters from Analogous Compounds
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | DCM, Et₃N, 0°C to RT, 12h | 50-65% | |
| Purification | Column chromatography (hexane:EtOAc) | 50% |
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., amide C=O stretch ~1650–1689 cm⁻¹, aromatic C-H stretches ~3000–3100 cm⁻¹) .
- NMR : Use ¹H NMR to confirm substituent integration (e.g., furan/thiophene protons at δ 6.5–7.5 ppm) and ¹³C NMR for carbonyl (δ ~165–170 ppm) .
- X-ray Crystallography : Employ SHELX programs for structure refinement. For example, SHELXL is widely used for small-molecule crystallography, requiring high-quality diffraction data (resolution ≤ 1.0 Å) .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| FT-IR | 1657 cm⁻¹ (C=O), 3025 cm⁻¹ (C-H) | |
| ¹H NMR | δ 7.2–7.8 ppm (aromatic protons) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace thiophene with pyridine, vary chloro position) .
Bioassays : Test analogs in vitro (e.g., cytotoxicity assays against cancer cell lines, enzyme inhibition). For example, similar benzamides showed antitumor activity via kinase inhibition .
Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate structural features with activity.
Q. Table 3: SAR Trends in Analogous Compounds
| Substituent Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Thiophene → Pyridine | Reduced cytotoxicity | |
| Chloro at ortho vs. para position | Enhanced enzyme inhibition |
Q. What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into target proteins (e.g., kinases). Optimize parameters for flexible side chains and solvation effects.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For agrochemical targets (e.g., acetolactate synthase), validate with free-energy calculations (MM-PBSA) .
Q. How should conflicting bioactivity data (e.g., antitumor vs. agrochemical activity) be resolved?
Methodological Answer:
- Assay Reproducibility : Replicate experiments in multiple cell lines (e.g., HCT-116, MCF-7) or enzyme systems .
- Target Specificity : Perform selectivity profiling (e.g., kinase panel screening) to identify primary targets.
- Meta-Analysis : Compare data across studies using tools like RevMan, focusing on dose-response consistency and assay conditions .
Q. What are the dominant degradation pathways under environmental or physiological conditions?
Methodological Answer:
Q. Table 4: Stability Assessment Parameters
| Condition | Degradation Pathway | Major Products | Reference |
|---|---|---|---|
| pH 10, 50°C, 24h | Hydrolysis | 2-Chlorobenzoic acid | |
| UV light, 48h | Photooxidation | Sulfoxide derivatives |
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
